BE“GHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Spectroscopic Data of
Tricyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tricyclohexylmethanol

Cat. No.: B107322

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Tricyclohexylmethanol (CAS No: 17687-74-0), a tertiary alcohol with the molecular formula
C19H340.[1] The document collates available mass spectrometry, nuclear magnetic resonance,
and infrared spectroscopy data into a structured format. Detailed, generalized experimental
protocols for these analytical techniques are also provided to assist in data reproduction and
further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for
Tricyclohexylmethanol.

Table 1: Mass Spectrometry (GC-MS) Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides crucial information on the
molecular weight and fragmentation pattern of the molecule.
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Property Value Source
Molecular Formula C19H340 PubChem[1]
Molecular Weight 278.47 g/mol Sigma-Aldrich
lonization Mode Electron lonization (EI) NIST WebBook[2]
m/z Top Peak 195 PubChem[1]

m/z 2nd Highest Peak 95 PubChem[1]

m/z 3rd Highest Peak 83 PubChem[1]

Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides insight into the electronic environment of hydrogen atoms

in the molecule.
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Parameter

Description

Source

Data Source

The H NMR spectrum is
available for viewing in
established databases.

SpectraBase, sourced from
Sigma-Aldrich Co. LLC.[1]

Nucleus

1H

Expected Regions

Signals corresponding to the
cyclohexyl ring protons
(aliphatic C-H) and the
hydroxyl proton (-OH) are
expected. Due to the complex,
overlapping nature of the
numerous cyclohexyl protons,
the spectrum primarily consists
of broad multiplets in the
aliphatic region (typically 1.0-
2.0 ppm). The single hydroxyl
proton signal's chemical shift is
variable and depends on

concentration and solvent.

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms

within a molecule.
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Parameter Description Source

The 3C NMR spectrum is
SpectraBase, sourced from

Data Source available for viewing in ) )
Aldrich Chemical Co.[1]

established databases.

Nucleus 13C -

Signals are expected for the
quaternary carbon attached to
the hydroxyl group, the
Expected Signals methine carbons of the
cyclohexyl rings, and the
methylene carbons of the

cyclohexyl rings.

Table 4: Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption

of infrared radiation.
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Technique Description Source

Spectrum obtained from a
SpectraBase, sourced from

FTIR sample cast as a film from a ) )
Aldrich Chemical Co.[1]

chloroform solution.

Spectrum obtained using SpectraBase, sourced from
Attenuated Total Reflectance. Aldrich[1]

ATR-IR

Spectrum obtained from the
Vapor Phase IR ] SpectraBase[1]
compound in the gas phase.

A strong, broad absorption
band is expected in the region
of 3200-3600 cm~1
corresponding to the O-H
stretching of the alcohol
functional group. Strong
Expected Absorptions absorptions corresponding to
C-H stretching of the
cyclohexyl rings are expected
in the 2850-3000 cm~1* region.
A C-O stretching band is
anticipated around 1000-1200

cm™L,

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of an organic compound such as Tricyclohexylmethanol.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Tricyclohexylmethanol
https://pubchem.ncbi.nlm.nih.gov/compound/Tricyclohexylmethanol
https://pubchem.ncbi.nlm.nih.gov/compound/Tricyclohexylmethanol
https://www.benchchem.com/product/b107322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Phase 2: Data Acquisition

NMR Spectroscopy
(*H, 3C)

Phase 3: Analysis & Elucidation

Phase 1: Preparation
c P Dissolution in Mass Spectrometry
’ ppropriate Solvent (GC-MS)

IR Spectroscopy
(ATR-FTIR)

Structure Confirmation
& Elucidation

Spectral Data
Processing & Analysis

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

The protocols described below are generalized methodologies for the spectroscopic analysis of
small organic molecules like Tricyclohexylmethanol and are intended as a guide for

researchers.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:

o For 'H NMR, accurately weigh 5-20 mg of the sample. For 13C NMR, a higher
concentration of 20-50 mg is recommended.
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o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds). The choice of solvent should ensure complete dissolution and avoid
signal overlap with regions of interest.

o Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the final solution
height is between 4-5 cm.

o If required for precise chemical shift calibration, an internal standard such as
tetramethylsilane (TMS) can be added. For many modern spectrometers, referencing to
the residual solvent peak is sufficient.[3][4]

o Data Acquisition:

o The NMR spectra can be acquired on a spectrometer operating at a field strength of 300
MHz or higher.

o Before acquisition, the sample is placed in the magnet, and the field homogeneity is
optimized through a process called shimming. The spectrometer's frequency is "locked" to
the deuterium signal of the solvent.

o For a standard *H NMR experiment, a sufficient number of scans are acquired to achieve
an adequate signal-to-noise ratio.

o For 3C NMR, a proton-decoupled experiment is typically performed to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans is usually
required due to the low natural abundance of the 13C isotope.

3.2 Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent
(e.g., isopropanol) and allowing it to dry completely.

o Acquire a background spectrum of the clean, empty crystal. This background is
automatically subtracted from the sample spectrum.
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o

Place a small amount of the solid Tricyclohexylmethanol sample directly onto the center
of the ATR crystal.

o Data Acquisition:

o

Apply pressure to the sample using the instrument's pressure arm to ensure firm and
uniform contact between the sample and the crystal surface.

Initiate the spectral scan. The infrared beam passes through the ATR crystal, and an
evanescent wave penetrates a few microns into the sample at the point of contact, where
absorption occurs.

Typically, 16 to 32 scans are co-added to produce the final spectrum, which is displayed in
terms of transmittance or absorbance versus wavenumber (cm~1).

After the measurement, the pressure is released, the sample is removed, and the crystal
is cleaned.

3.3 Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o

Prepare a dilute solution of Tricyclohexylmethanol in a volatile organic solvent, such as
dichloromethane or hexane. A typical concentration is around 1 mg/mL.

e GC Parameters (lllustrative):

o

Injector: Set to a temperature of 250 °C with a split injection mode.
Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m length, 0.25 mm internal
diameter, 0.25 um film thickness) is suitable for this type of compound.

Oven Program: An example program would be to hold the initial temperature at 100 °C for
2 minutes, then ramp the temperature at a rate of 15 °C/min up to 280 °C, and hold for 5
minutes.
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o MS Parameters (lllustrative):
o lonization Mode: Electron lonization (El) at a standard energy of 70 eV.
o Source Temperature: Typically set around 230 °C.

o Mass Analyzer: A quadrupole analyzer scanning a mass-to-charge (m/z) range of 40-450
amu.

o Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention
time of Tricyclohexylmethanol. The mass spectrum corresponding to this peak can be
analyzed for its molecular ion and fragmentation pattern and compared against spectral
libraries like NIST for confirmation.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b107322?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

